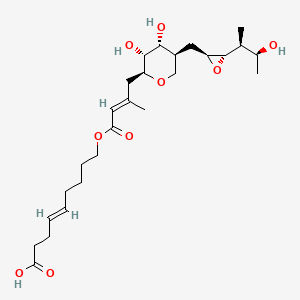

Pseudomonic acid D

Descripción

This compound has been reported in Pseudomonas fluorescens with data available.

Propiedades

IUPAC Name |

(E)-9-[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxynon-4-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42O9/c1-16(13-23(30)33-11-9-7-5-4-6-8-10-22(28)29)12-20-25(32)24(31)19(15-34-20)14-21-26(35-21)17(2)18(3)27/h4,6,13,17-21,24-27,31-32H,5,7-12,14-15H2,1-3H3,(H,28,29)/b6-4+,16-13+/t17-,18-,19-,20-,21-,24+,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJGJFSVDQPCELW-VCXQKUNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1C(O1)CC2COC(C(C2O)O)CC(=CC(=O)OCCCCC=CCCC(=O)O)C)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]1[C@@H](O1)C[C@H]2CO[C@H]([C@@H]([C@@H]2O)O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C)[C@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85248-93-7 | |

| Record name | Pseudomonic acid D | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085248937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PSEUDOMONIC ACID D | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68IC2993TO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unveiling Pseudomonic Acid D: A Technical Guide to its Discovery and Isolation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family of compounds. First identified as a minor component in the fermentation broth of Pseudomonas fluorescens, it exists alongside its more abundant and clinically utilized analogue, Pseudomonic acid A (mupirocin).[1][2] While often overshadowed by its prominent counterpart, the study of this compound is crucial for a comprehensive understanding of the biosynthetic pathways of mupirocin and for the exploration of novel antibiotic scaffolds. This technical guide provides a detailed overview of the discovery, isolation, and characterization of this compound, consolidating available data for researchers in the field of natural product chemistry and drug discovery.

Discovery and Production

The discovery of this compound is intrinsically linked to the extensive research on the antibiotic complex produced by Pseudomonas fluorescens.[1][2] Initial studies focused on the primary active component, Pseudomonic acid A, which demonstrated potent antibacterial activity, particularly against Gram-positive bacteria.[3] Subsequent detailed analysis of the fermentation products revealed the presence of several minor, structurally related compounds, which were designated as Pseudomonic acids B, C, and D.[1]

The production of this compound is achieved through submerged fermentation of Pseudomonas fluorescens. While specific yields for this compound are not extensively reported due to its nature as a minor product, the overall fermentation process for the mupirocin complex has been described in various patents. These processes typically involve culturing a high-yielding strain of P. fluorescens in a nutrient-rich medium under controlled conditions of temperature, pH, and aeration to maximize the production of the antibiotic complex.

Experimental Protocols: Isolation and Purification

The isolation of this compound from the complex fermentation mixture presents a significant challenge due to its low concentration relative to Pseudomonic acid A. The following protocol is a generalized workflow synthesized from methods described for the separation of the mupirocin complex. Researchers should note that optimization of each step is critical for the successful isolation of this minor component.

Fermentation and Extraction

-

Microorganism: A high-producing strain of Pseudomonas fluorescens.

-

Fermentation: Submerged fermentation in a suitable nutrient broth. Patents suggest that pH control during fermentation can influence the ratio of pseudomonic acids produced.

-

Harvesting: The fermentation broth is harvested and the bacterial cells are typically removed by centrifugation or filtration.

-

Extraction: The cell-free supernatant is acidified (e.g., to pH 4.0-5.0) and extracted with a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate.[4] This initial extraction yields a crude mixture of all pseudomonic acids and other lipophilic metabolites.

Chromatographic Separation

A multi-step chromatographic approach is essential to separate this compound from the other components of the mupirocin complex.

-

Initial Fractionation: The crude extract is concentrated and can be subjected to an initial fractionation step. This may involve liquid-liquid partitioning or column chromatography on a stationary phase like silica gel.

-

High-Performance Liquid Chromatography (HPLC): Preparative reverse-phase HPLC is the most effective method for the final purification of this compound. A C18 column is typically employed with a gradient elution system of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. The separation of the different pseudomonic acids is challenging due to their structural similarity, requiring careful optimization of the gradient profile.

Experimental Workflow for Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Data Presentation: Physicochemical and Spectroscopic Data

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₂₆H₄₂O₉ | [6] |

| Molecular Weight | 498.6 g/mol | [6] |

| Exact Mass | 498.28288291 Da | [6] |

| CAS Number | 85248-93-7 | [6] |

Table 2: Spectroscopic Data for this compound (Reported Techniques)

| Technique | Observation | Reference |

| Nuclear Magnetic Resonance (NMR) | Structure confirmed | [5] |

| Mass Spectrometry (MS) | Structure confirmed | [5] |

Note: Specific chemical shifts (δ) for ¹H and ¹³C NMR, and mass fragmentation patterns are not available in the reviewed literature.

Biological Activity

The antibacterial activity of the minor components of the mupirocin complex, including this compound, has been reported to be generally lower than that of Pseudomonic acid A. One study indicated that the minor metabolites are typically two- to fourfold less active. However, specific Minimum Inhibitory Concentration (MIC) values for purified this compound against a comprehensive panel of bacterial strains are not widely published. The primary mechanism of action for the mupirocin class of antibiotics is the inhibition of bacterial isoleucyl-tRNA synthetase, which ultimately disrupts protein synthesis. It is presumed that this compound shares this mechanism.

Signaling Pathways and Mechanism of Action

The established mechanism of action for the pseudomonic acids involves the specific inhibition of isoleucyl-tRNA synthetase (IleS) in bacteria. This inhibition leads to a depletion of charged isoleucyl-tRNA, which in turn halts protein synthesis. As a member of this class of antibiotics, this compound is expected to follow the same pathway.

Mechanism of Action of Pseudomonic Acids

References

- 1. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

- 5. This compound sodium | 85178-60-5 | IP27256 [biosynth.com]

- 6. This compound | C26H42O9 | CID 10028871 - PubChem [pubchem.ncbi.nlm.nih.gov]

chemical structure and properties of Pseudomonic acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family, a group of related antimicrobial compounds produced by the bacterium Pseudomonas fluorescens. As a minor metabolite in the pseudomonic acid complex, it shares a common structural backbone with the more abundant and clinically utilized Pseudomonic acid A (mupirocin). This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological aspects of this compound, tailored for a scientific audience engaged in natural product research and drug development.

Chemical Structure and Properties

This compound is a C26 polyketide-derived metabolite. Its chemical structure is characterized by a unique nine-carbon monic acid core esterified to a 9-hydroxynonanoic acid side-chain.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | (E)-9-[[(E)-4-[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]non-4-enoic acid[1] |

| Molecular Formula | C₂₆H₄₂O₉[1] |

| CAS Number | 85248-93-7[1] |

| SMILES | C--INVALID-LINK--C[C@H]2CO--INVALID-LINK--O)C/C(=C/C(=O)OCCCC/C=C/CCC(=O)O)/C">C@H--INVALID-LINK--O[1] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 498.6 g/mol [1] | PubChem |

| Monoisotopic Mass | 498.28288291 Da[1] | PubChem (Computed) |

| Boiling Point (Predicted) | 687.4 ± 55.0 °C | ChemicalBook |

| Density (Predicted) | 1.196 ± 0.06 g/cm³ | ChemicalBook |

| pKa (Predicted) | 4.60 ± 0.10 | ChemicalBook |

| UV max (in Ethanol) | 222 nm | Google Patents |

| Solubility | Soluble in DMSO, ethanol, and dimethyl formamide. Sparingly soluble in aqueous buffers.[2] | Cayman Chemical |

| Appearance | Solid powder[3] | MedKoo Biosciences |

Biosynthesis

This compound is a secondary metabolite produced by Pseudomonas fluorescens. The biosynthesis of the pseudomonic acid family originates from a polyketide pathway. Radi-labelling studies have indicated that the biosynthesis of Pseudomonic acid A and B follow distinct pathways, suggesting that one is not a direct precursor of the other. It is believed that an early biosynthetic intermediate is preferentially oxidized to divert the pathway towards the accumulation of Pseudomonic acid B over A under specific fermentation conditions. While the specific enzymatic steps leading to this compound have not been fully elucidated, it is understood to be part of the broader mupirocin biosynthetic gene cluster.

Caption: Generalized biosynthetic pathway of pseudomonic acids.

Mechanism of Action

The primary molecular target of the pseudomonic acids, including this compound, is the bacterial isoleucyl-tRNA synthetase (IleRS). By binding to and inhibiting this enzyme, pseudomonic acids prevent the incorporation of isoleucine into newly synthesized polypeptides. This leads to a cessation of protein synthesis and ultimately inhibits bacterial growth and replication. This mechanism of action is distinct from many other classes of antibiotics, which contributes to its efficacy against strains resistant to other antimicrobial agents.

Experimental Protocols

Isolation and Purification of this compound

The following is a general protocol for the isolation of pseudomonic acids from a Pseudomonas fluorescens fermentation broth. The separation of individual pseudomonic acids, including this compound, requires further chromatographic steps.

-

Fermentation and Extraction:

-

Pseudomonas fluorescens is cultured in a suitable nutrient medium under aerobic conditions to produce the pseudomonic acid complex.

-

The fermentation broth is acidified to approximately pH 4.5.

-

The acidified broth is extracted with a water-immiscible organic solvent, such as methyl isobutyl ketone or ethyl acetate.

-

The organic extract, containing the pseudomonic acids, is separated from the aqueous phase.

-

-

Initial Purification:

-

The organic extract is washed with an aqueous solution of sodium bicarbonate to extract the acidic pseudomonic acids into the aqueous phase.

-

The aqueous phase is then re-acidified to pH 4.5 and back-extracted with the organic solvent.

-

The organic extract is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield a crude mixture of pseudomonic acids.

-

-

Chromatographic Separation:

-

The crude mixture is subjected to column chromatography for the separation of the individual pseudomonic acids.

-

A detailed HPLC protocol for the separation of a mixture containing Mupirocin (Pseudomonic Acid A) and this compound has been described using a C18 column with a gradient elution of methanol and sodium dihydrogen phosphate buffer (pH 3.0). The detection is typically carried out at 220 nm.

-

Caption: General workflow for the isolation and purification of this compound.

Structure Elucidation

The structure of this compound has been confirmed through a combination of spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to determine the carbon-hydrogen framework of the molecule. Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish the connectivity of atoms within the molecule and to assign specific chemical shifts to each proton and carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of the molecule, confirming its molecular formula. Fragmentation patterns observed in MS/MS experiments can provide further structural information.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores, such as the α,β-unsaturated ester in the monic acid core.

Conclusion

This compound represents an interesting member of the mupirocin family of antibiotics. While it is a minor component of the natural product mixture, its structural similarity to the clinically important mupirocin makes it a valuable subject for further research. A thorough understanding of its chemical and biological properties, as provided in this guide, is essential for researchers aiming to explore its potential applications, develop new derivatives with improved activity, or investigate the biosynthesis of this important class of natural products. The detailed experimental approaches outlined here provide a foundation for the isolation, characterization, and further investigation of this compound.

References

Unveiling Pseudomonic Acid D: A Technical Guide to its Natural Source and Microbial Origins

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D is a naturally occurring antibiotic and a minor component of the mupirocin complex, a clinically significant topical antibacterial agent. Produced by the bacterium Pseudomonas fluorescens, this technical guide provides an in-depth exploration of the natural source, microbial origin, and biosynthetic pathway of this compound. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug discovery and development, offering detailed experimental protocols, quantitative data, and visual representations of the underlying biochemical processes.

Natural Source and Microbial Origin

The primary natural source of this compound is the fermentation broth of the Gram-negative bacterium, Pseudomonas fluorescens.[1][2] This microorganism is the well-established producer of the mupirocin antibiotic complex, which is a mixture of several structurally related pseudomonic acids.[3][4] While Pseudomonic acid A (mupirocin) is the most abundant component, constituting over 90% of the complex, this compound is present as a minor metabolite.[3] The production of this antibiotic complex is a hallmark of specific strains of P. fluorescens, highlighting the importance of strain selection and optimization for maximizing yields.

Quantitative Data on Pseudomonic Acid Production

The production of pseudomonic acids is highly dependent on the strain of Pseudomonas fluorescens and the fermentation conditions. While specific yield data for this compound is scarce due to its minor presence, the overall production of the mupirocin complex provides a relevant context.

| Component | Typical Percentage in Mupirocin Complex | Notes |

| Pseudomonic acid A | > 90% | The major and most clinically significant component. |

| Pseudomonic acid B | < 5% | A hydroxylated derivative of Pseudomonic acid A. |

| Pseudomonic acid C | < 5% | Differs from Pseudomonic acid A by a double bond instead of an epoxide ring. |

| This compound | < 1% (inferred) | Characterized by a double bond in the 9-hydroxynonanoic acid side chain.[3] |

Biosynthesis of this compound

The biosynthesis of pseudomonic acids is a complex process involving a combination of polyketide synthase (PKS) and fatty acid synthase (FAS) pathways. The core structure, monic acid, is a polyketide, while the 9-hydroxynonanoic acid side chain is derived from fatty acid metabolism.

The key structural feature that distinguishes this compound from Pseudomonic acid A is the presence of a double bond in the 9-hydroxynonanoic acid moiety.[3] This suggests the involvement of a desaturase enzyme in its biosynthesis. While the specific enzyme has not been definitively characterized in the context of mupirocin production, Pseudomonas species are known to possess fatty acid desaturases that introduce double bonds into fatty acyl chains.[5][6][7][8]

The proposed biosynthetic pathway for this compound diverges from that of Pseudomonic acid A at the stage of the fatty acid side chain synthesis.

Experimental Protocols

Cultivation of Pseudomonas fluorescens for Pseudomonic Acid Production

This protocol is a general guideline and may require optimization for specific strains and equipment.

4.1.1. Media Preparation:

-

Seed Medium: (per liter) 10 g glucose, 20 g soy peptone, 5 g yeast extract, 5 g NaCl. Adjust pH to 7.0.

-

Production Medium: (per liter) 50 g glycerol, 30 g soy peptone, 10 g yeast extract, 5 g (NH₄)₂SO₄, 2 g KH₂PO₄, 1 g MgSO₄·7H₂O. Adjust pH to 6.5.

4.1.2. Fermentation:

-

Inoculate a 50 mL seed culture with a single colony of P. fluorescens and incubate at 28°C with shaking at 200 rpm for 24 hours.

-

Transfer the seed culture to a 1 L production medium in a 2 L baffled flask.

-

Incubate the production culture at 28°C with shaking at 200 rpm for 96-120 hours.

-

Monitor the pH and adjust as necessary to maintain it between 6.0 and 7.0.

Extraction and Purification of this compound

This protocol outlines a general procedure for the isolation of the pseudomonic acid complex, followed by chromatographic separation of this compound.

4.2.1. Initial Extraction: [9][10][11]

-

Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the biomass.

-

Adjust the pH of the supernatant to 3.0 with 2M HCl.

-

Extract the acidified supernatant twice with an equal volume of ethyl acetate.

-

Combine the organic phases and evaporate to dryness under reduced pressure to obtain the crude extract.

4.2.2. Preparative High-Performance Liquid Chromatography (HPLC) for this compound Isolation: [12][13][14][15]

This is a representative protocol and may need to be adapted based on the available equipment and the purity of the crude extract.

-

Column: A reversed-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 30% to 70% B over 40 minutes.

-

Flow Rate: 15 mL/min.

-

Detection: UV at 222 nm.

-

Procedure:

-

Dissolve the crude extract in a minimal amount of methanol.

-

Inject the dissolved extract onto the preparative HPLC column.

-

Collect fractions based on the chromatogram, targeting the small peak corresponding to this compound. The retention time of this compound will be slightly different from the other pseudomonic acids.

-

Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.

-

Pool the pure fractions and evaporate the solvent to obtain purified this compound.

-

Conclusion

This compound, a minor but integral component of the mupirocin complex from Pseudomonas fluorescens, presents an interesting target for further research in antibiotic development. Understanding its natural origin, biosynthesis, and methods for its isolation are crucial first steps. This technical guide provides a foundational resource for scientists to delve deeper into the study of this and other minor pseudomonic acids, potentially unlocking new avenues for antimicrobial drug discovery. The provided protocols and diagrams serve as a starting point for the design and execution of experiments aimed at a more comprehensive characterization of this compound.

References

- 1. This compound | C26H42O9 | CID 10028871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pseudomonic acid: an antibiotic produced by Pseudomonas fluorescens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Mupirocin - Wikipedia [en.wikipedia.org]

- 4. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Cloning and Functional Expression of a Δ9- Fatty Acid Desaturase from an Antarctic Pseudomonas sp. A3 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular Cloning and Functional Expression of a Δ9- Fatty Acid Desaturase from an Antarctic Pseudomonas sp. A3 | PLOS One [journals.plos.org]

- 7. Fatty acid desaturase - Wikipedia [en.wikipedia.org]

- 8. scialert.net [scialert.net]

- 9. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

- 10. CA1103264A - Purification of pseudomonic acid - Google Patents [patents.google.com]

- 11. allindianpatents.com [allindianpatents.com]

- 12. lcms.cz [lcms.cz]

- 13. warwick.ac.uk [warwick.ac.uk]

- 14. PREPARATIVE ISOLATION AND PURIFICATION OF FIVE FLAVONOIDS FROM POGOSTEMON CABLIN BENTH BY HIGH-SPEED COUNTERCURRENT CHROMATOGRAPHY AND PREPARATIVE HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]

- 15. agilent.com [agilent.com]

Pseudomonic Acid D: A Technical Whitepaper

CAS Number: 85248-93-7

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pseudomonic acid D is a naturally occurring antibiotic belonging to the mupirocin family, produced as a minor metabolite by the bacterium Pseudomonas fluorescens. Like its more abundant analogue, mupirocin (pseudomonic acid A), it exhibits antibacterial activity primarily against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, mechanism of action, antibacterial spectrum, and detailed experimental protocols for its analysis and evaluation.

Physicochemical Properties

This compound is a complex polyketide-derived molecule. Its key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 85248-93-7 | [1][2] |

| Molecular Formula | C₂₆H₄₂O₉ | [1][2] |

| Molecular Weight | 498.61 g/mol | [1][2] |

| IUPAC Name | (E)-9-(((E)-4-((2S,3R,4R,5S)-3,4-dihydroxy-5-(((2S,3S)-3-((2S,3S)-3-hydroxybutan-2-yl)oxiran-2-yl)methyl)tetrahydro-2H-pyran-2-yl)-3-methylbut-2-enoyl)oxy)non-4-enoic acid | [1] |

| Appearance | Not specified in literature; likely a solid. | |

| Solubility | Soluble in methanol, chloroform. The sodium salt is soluble in water at low concentrations. | [3][4] |

Mechanism of Action: Inhibition of Isoleucyl-tRNA Synthetase

The primary molecular target of this compound, like other pseudomonic acids, is the bacterial enzyme isoleucyl-tRNA synthetase (IleRS).[5] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine onto its cognate tRNA (tRNAIle).

The inhibition of IleRS by this compound leads to a cascade of downstream effects within the bacterial cell, ultimately resulting in bacteriostasis. The binding of the antibiotic to the enzyme prevents the formation of isoleucyl-adenylate, the activated intermediate in the aminoacylation reaction. This leads to a depletion of charged tRNAIle, which in turn stalls ribosomal protein synthesis. The accumulation of uncharged tRNAIle can also trigger the stringent response in some bacteria, further inhibiting cellular growth processes.

Figure 1. Mechanism of action of this compound.

Antibacterial Spectrum

This compound is active against a range of Gram-positive bacteria, including clinically important pathogens such as Staphylococcus aureus and Streptococcus pyogenes.[6][7] Its activity is reported to be two- to four-fold lower than that of mupirocin (Pseudomonic acid A).[7]

| Organism | MIC Range (mg/L) - Mupirocin (Pseudomonic Acid A) | Estimated MIC Range (mg/L) - this compound |

| Staphylococcus aureus | 0.015 - 0.25 | 0.03 - 1.0 |

| Streptococcus pyogenes | 0.06 - 0.25 | 0.12 - 1.0 |

Note: The estimated MIC range for this compound is based on the reported relative potency to Mupirocin. Specific MIC values for this compound are not widely available in the literature.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from standard broth microdilution methods and can be used to determine the MIC of this compound against susceptible bacterial strains.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB)

-

Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

-

Sterile saline (0.85% NaCl)

-

0.5 McFarland turbidity standard

-

Spectrophotometer

-

Incubator (35 ± 2°C)

-

Micropipettes and sterile tips

Procedure:

-

Preparation of this compound Stock Solution:

-

Accurately weigh a suitable amount of this compound and dissolve in a minimal amount of an appropriate solvent (e.g., DMSO).

-

Further dilute with sterile MHB to a final concentration of 1280 mg/L. This will be the stock solution.

-

-

Preparation of Serial Dilutions:

-

Add 100 µL of sterile MHB to all wells of a 96-well microtiter plate.

-

Add 100 µL of the this compound stock solution to the first well of each row to be tested, resulting in a concentration of 640 mg/L.

-

Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing thoroughly, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a positive control (no antibiotic), and the twelfth well as a negative control (no bacteria).

-

-

Inoculum Preparation:

-

From a fresh culture plate (18-24 hours growth), select several colonies of the test bacterium and suspend them in sterile saline.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute the standardized suspension 1:150 in MHB to achieve a final inoculum density of approximately 1 x 10⁶ CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well (except the negative control) with 10 µL of the prepared bacterial inoculum. The final volume in each well will be 110 µL, and the final bacterial concentration will be approximately 5 x 10⁵ CFU/mL.

-

Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

-

Interpretation of Results:

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be determined by visual inspection or by using a microplate reader to measure absorbance at 600 nm.

-

Figure 2. Experimental workflow for MIC determination.

High-Performance Liquid Chromatography (HPLC) Analysis

This method can be used for the quantification and purity assessment of this compound.[3]

Chromatographic Conditions:

-

Column: Agilent Eclipse XDB C18 (250 mm × 4.6 mm, 5 µm)

-

Mobile Phase: Methanol and sodium dihydrogen phosphate buffer (pH 3.0)

-

Elution: Isocratic or gradient elution can be employed. For mixtures, a gradient may be necessary. For isocratic analysis of this compound with related compounds, a ratio of 80:20 (v/v) methanol to buffer can be used.

-

Flow Rate: 1.0 mL/min

-

Detection: Diode-array detector (DAD) at 220 nm

-

Injection Volume: 20 µL

Sample Preparation:

-

Dissolve the sample containing this compound in the mobile phase or a compatible solvent (e.g., methanol) to a known concentration.

-

Filter the sample through a 0.45 µm syringe filter before injection.

Biosynthesis

This compound is a product of the complex polyketide synthesis pathway in Pseudomonas fluorescens. The biosynthesis involves the assembly of two main precursors: monic acid and 9-hydroxynonanoic acid, which are subsequently esterified. The minor variations among the different pseudomonic acids (A, B, C, and D) arise from modifications during the later stages of the biosynthetic pathway.

Figure 3. Simplified biosynthesis pathway of Pseudomonic acids.

Conclusion

This compound is a valuable subject for research in the field of antibacterial drug discovery. While it is a minor component of the mupirocin complex and exhibits slightly lower potency than mupirocin, its unique structure and shared mechanism of action warrant further investigation. The data and protocols presented in this whitepaper provide a foundation for researchers and drug development professionals to explore the potential of this compound and its derivatives.

References

- 1. CA2360865A1 - Process for the preparation of pseudomonic acid a antibiotic by microbiological method - Google Patents [patents.google.com]

- 2. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 3. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

Pseudomonic Acid D: A Technical Guide for Researchers

An In-depth Examination of a Minor Metabolite with Antimicrobial Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Pseudomonic acid D, a naturally occurring microbial metabolite produced by Pseudomonas fluorescens. As a minor component of the mupirocin antibiotic complex, this compound presents an intriguing subject for research in antimicrobial drug discovery and development. This document details its chemical properties, biological activity, isolation and characterization protocols, and biosynthetic origins, offering a valuable resource for professionals in the field.

Core Concepts: An Introduction to this compound

This compound is a polyketide-derived antibiotic and a structural analogue of pseudomonic acid A (mupirocin), the primary active component of the commercially available topical antibiotic Bactroban™.[1][2] It is a minor metabolite, typically constituting around 2% of the total pseudomonic acid complex produced during the fermentation of Pseudomonas fluorescens.[2]

Chemically, this compound is composed of a C17 monic acid core ester-linked to a C9 fatty acid side chain, 9-hydroxynonanoic acid.[1][2] The key structural distinction from pseudomonic acid A lies in this side chain, where this compound possesses an unsaturated double bond between carbons 4' and 5'.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C26H42O9 |

| Molecular Weight | 498.6 g/mol |

| IUPAC Name | (E)-9-[[(E)-4-[[(2S,3R,4R,5S)-3,4-dihydroxy-5-[[(2S,3S)-3-[[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]-3-methylbut-2-enoyl]oxy]non-4-enoic acid |

| CAS Number | 85248-93-7 |

| Appearance | Oil[3] |

Biological Activity and Mechanism of Action

The primary mechanism of action for the pseudomonic acid family, including this compound, is the potent and specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS).[4] This enzyme is crucial for protein synthesis as it catalyzes the charging of isoleucine to its cognate tRNA. By binding to IleRS, pseudomonic acids prevent the incorporation of isoleucine into newly synthesized polypeptides, leading to a cessation of bacterial growth and, at higher concentrations, cell death.

Figure 1: Mechanism of action of this compound.

Antibacterial Spectrum and Potency

While Pseudomonic acid A (mupirocin) is the most active component of the complex, this compound also exhibits antibacterial properties.[1] Available literature suggests that the minor pseudomonic acids (B, C, and D) are generally two- to fourfold less active than pseudomonic acid A.[5]

The following table presents the Minimum Inhibitory Concentration (MIC) values for Pseudomonic acid A (Mupirocin) against a range of clinically relevant bacteria. The estimated MIC values for this compound are provided for comparative purposes, based on the aforementioned reduction in potency.

Table 2: Antibacterial Activity of Pseudomonic Acid A (Mupirocin) and Estimated Activity of this compound

| Bacterial Strain | Mupirocin (Pseudomonic Acid A) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |

| Staphylococcus aureus | 0.015 - 0.5[6][7][8][9] | 0.03 - 2.0 |

| Staphylococcus epidermidis | ≤ 0.5[6] | ≤ 2.0 |

| Streptococcus pyogenes | ≤ 0.5[6] | ≤ 2.0 |

| Haemophilus influenzae | ≤ 0.5[6] | ≤ 2.0 |

| Neisseria gonorrhoeae | ≤ 0.5[6] | ≤ 2.0 |

| Escherichia coli | > 128[6] | > 256 |

Note: The estimated MIC values for this compound are derived from the general observation of a 2- to 4-fold decrease in activity compared to Pseudomonic acid A and should be confirmed by direct experimental evidence.

Experimental Protocols

Isolation and Purification of this compound

The isolation of this compound from the fermentation broth of Pseudomonas fluorescens involves a multi-step process aimed at separating it from the other pseudomonic acids and culture components.

Step 1: Fermentation and Extraction

-

Cultivation: Pseudomonas fluorescens (e.g., strain NCIMB 10586) is cultured under submerged aerobic conditions in a suitable nutrient medium.[4]

-

Cell Separation: The bacterial cells are removed from the fermentation broth by centrifugation or filtration.

-

Acidification and Extraction: The pH of the supernatant is adjusted to acidic conditions (e.g., pH 4.5) to protonate the acidic pseudomonic acids. The acidified broth is then extracted with a water-immiscible organic solvent such as methyl isobutyl ketone or ethyl acetate.[10]

Step 2: Initial Purification

-

Alkaline Wash: The organic extract is washed with a mild alkaline solution (e.g., sodium bicarbonate) to transfer the acidic pseudomonic acids into the aqueous phase, leaving neutral impurities in the organic layer.[10]

-

Re-acidification and Re-extraction: The aqueous phase is re-acidified and the pseudomonic acids are re-extracted into an organic solvent.[10]

-

Concentration: The organic solvent is removed under reduced pressure to yield a crude extract of the pseudomonic acid complex.

Step 3: Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is a key technique for the separation and purification of this compound from the other components of the complex.

-

Column: A reversed-phase C18 column (e.g., Agilent Eclipse XDB, 250 mm x 4.6 mm, 5 µm) is typically used.[11]

-

Mobile Phase: A gradient elution with a mixture of methanol and an acidic aqueous buffer (e.g., sodium dihydrogen phosphate, pH 3.0) is effective. The gradient can be optimized to achieve baseline separation of the pseudomonic acids.[11]

-

Detection: UV detection at 220 nm is suitable for monitoring the elution of the pseudomonic acids.[11]

-

Fraction Collection: Fractions corresponding to the peak of this compound are collected.

-

Solvent Evaporation: The solvent is removed from the collected fractions to yield purified this compound.

Figure 2: Workflow for the isolation of this compound.

Characterization Methods

The structure and purity of isolated this compound can be confirmed using a combination of spectroscopic and spectrometric techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to elucidate the chemical structure and confirm the presence of the 4',5'-double bond in the nonanoic acid side chain.

-

Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the exact mass and confirm the elemental composition of the molecule.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the isolated compound.

Biosynthesis of this compound

The biosynthesis of pseudomonic acids in P. fluorescens is governed by a large gene cluster (the mup cluster) that encodes a complex machinery of polyketide synthases (PKS) and fatty acid synthases (FAS).[4][5] The biosynthesis of this compound follows the general pathway for mupirocin, with a key variation in the formation of the 9-hydroxynonanoic acid side chain.

The overall process involves the synthesis of two main precursors:

-

Monic Acid Core: Assembled by a modular Type I PKS.

-

9-Hydroxynonanoic Acid Side Chain: Synthesized by a dedicated FAS system.

The key difference leading to the formation of this compound is believed to be a desaturation step in the biosynthesis of the 9-hydroxynonanoic acid side chain, introducing a double bond at the 4,5-position. The final step is the esterification of the monic acid core with the modified fatty acid side chain.

Figure 3: Proposed biosynthetic pathway for this compound.

Future Perspectives

This compound, as a naturally occurring analogue of mupirocin, holds potential for further investigation. Research into its specific antibacterial profile, including its activity against mupirocin-resistant strains, could reveal novel therapeutic applications. Furthermore, understanding the enzymatic machinery responsible for the desaturation of its fatty acid side chain could open avenues for the biosynthetic engineering of new pseudomonic acid derivatives with enhanced properties. The detailed study of this minor metabolite may provide valuable insights into the broader landscape of antimicrobial drug discovery.. The detailed study of this minor metabolite may provide valuable insights into the broader landscape of antimicrobial drug discovery.

References

- 1. New Insights into Pseudomonas spp.-Produced Antibiotics: Genetic Regulation of Biosynthesis and Implementation in Biotechnology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Defining the genes for the final steps in biosynthesis of the complex polyketide antibiotic mupirocin by Pseudomonas fluorescens NCIMB10586 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In-vitro activity of mupirocin ('pseudomonic acid') against clinical isolates of Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. US6245921B1 - Process for the isolation of pseudomonic acid A from pseudomonic acid complex-containing culture broth - Google Patents [patents.google.com]

- 11. Greenness assessment of two chromatographic methods developed for the determination of Mupirocin in two binary mixtures along with its impurity - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: HPTLC-Densitometry Method for Pseudomonic Acid D Analysis

Introduction

Pseudomonic acid D is a known impurity of Mupirocin, a topical antibacterial agent.[1] The accurate and precise quantification of impurities is a critical aspect of drug development and quality control to ensure the safety and efficacy of pharmaceutical products. High-Performance Thin-Layer Chromatography (HPTLC) coupled with densitometry offers a simple, rapid, and cost-effective analytical method for the determination of this compound.[1] This document provides a detailed protocol and application notes for the analysis of this compound using an HPTLC-densitometry method, validated according to the International Council on Harmonisation (ICH) guidelines.[1]

Quantitative Data Summary

A validated HPTLC-densitometry method has been established for the quantification of this compound. The key quantitative parameters of this method are summarized in the table below.[1]

| Parameter | Value |

| Stationary Phase | HPTLC plates pre-coated with silica gel 60 F254 |

| Mobile Phase | Toluene: Chloroform: Ethanol (5:4:2, v/v/v) |

| Detection Wavelength | 254 nm |

| Concentration Range | 0.1 - 2 µ g/band |

| Linearity (Correlation Coefficient) | High degree of linearity achieved within the concentration range. |

Experimental Protocols

This section outlines the detailed methodology for the analysis of this compound using HPTLC-densitometry.

Materials and Equipment

-

Standards: this compound reference standard.

-

Solvents: Toluene, Chloroform, Ethanol (all analytical grade).

-

Stationary Phase: HPTLC plates pre-coated with silica gel 60 F254 (10 x 10 cm, 0.2 mm thickness).

-

Equipment:

-

Camag TLC Scanner

-

winCATS® software

-

Linomat 5 auto sampler

-

Chromatographic tank (twin trough chamber)

-

Micropipettes

-

Volumetric flasks

-

Preparation of Standard Solutions

-

Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

-

Working Standard Solutions: From the stock standard solution, prepare a series of working standard solutions in 10 mL volumetric flasks to obtain a concentration range of 0.1 - 2 µ g/band .[1] For example, to prepare a solution that will give 0.1 µ g/band when 1 µL is applied, dilute the stock solution accordingly.

Chromatographic Development

-

Chamber Saturation: Pour the mobile phase (Toluene: Chloroform: Ethanol, 5:4:2 by volume) into the chromatographic tank. Saturate the chamber for at least 30 minutes at room temperature before plate development.[1]

-

Sample Application: Apply the prepared standard solutions as bands onto the HPTLC plate using the Linomat 5 auto sampler.

-

Plate Development: Place the HPTLC plate in the saturated chromatographic tank and develop it ascendingly until the mobile phase front has traveled a sufficient distance up the plate.[1]

-

Drying: After development, remove the plate from the chamber and allow it to dry completely in the air.

Densitometric Analysis

-

Scanning: Scan the dried HPTLC plate using a Camag TLC scanner in absorbance mode.

-

Wavelength: Set the detection wavelength to 254 nm for the analysis of this compound.[1]

-

Data Analysis: Record the peak areas and generate a calibration curve by plotting peak area versus the concentration of this compound. Use the regression equation from the calibration curve to determine the concentration of this compound in unknown samples.

Visualizations

Experimental Workflow

Caption: Experimental workflow for HPTLC-densitometry analysis of this compound.

Method Validation Logical Relationship

Caption: Logical relationship of method validation parameters as per ICH guidelines.

References

Application Notes and Protocols for the Spectroscopic Analysis of Pseudomonic Acid D

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D, also known as Mupirocin Impurity C, is a known impurity of the antibiotic Mupirocin.[1][2] Mupirocin is produced by the fermentation of Pseudomonas fluorescens and is primarily composed of Pseudomonic acid A. The presence and quantity of impurities such as this compound are critical quality attributes for Mupirocin drug products, necessitating accurate and robust analytical methods for their identification and characterization. This document provides detailed application notes and protocols for the spectroscopic analysis of this compound using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), essential techniques for structural elucidation and impurity profiling in drug development. While the structure of this compound has been confirmed by NMR and MS, detailed experimental NMR data is not widely available in the public domain.[3]

Spectroscopic Data

Mass Spectrometry

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule. For this compound, electrospray ionization (ESI) in negative ion mode is a common technique.

| Parameter | Value | Reference |

| Molecular Formula | C₂₆H₄₂O₉ | --INVALID-LINK-- |

| Molecular Weight | 498.6 g/mol | --INVALID-LINK-- |

| Exact Mass | 498.28288291 Da | --INVALID-LINK-- |

| Ionization Mode | ESI- | N/A |

| Adduct | [M-H]⁻ | N/A |

| Measured m/z | 497.2751 | N/A |

Note: The measured m/z value is a theoretical value for the deprotonated molecule and may vary slightly in experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Sample Preparation

-

Standard Preparation: Accurately weigh approximately 1 mg of this compound reference standard.

-

Dissolution: Dissolve the standard in a suitable deuterated solvent for NMR analysis (e.g., Methanol-d₄, Chloroform-d, or DMSO-d₆) to a final concentration of 1-5 mg/mL. For mass spectrometry, a non-deuterated solvent of high purity (e.g., methanol or acetonitrile) should be used.

-

Vortexing and Sonication: Vortex the sample for 30 seconds to ensure homogeneity. If necessary, sonicate for 2-5 minutes to aid dissolution.

-

Transfer: For NMR, transfer the solution to a 5 mm NMR tube. For MS, further dilute the sample to a concentration of 1-10 µg/mL with the appropriate mobile phase or solvent.

Mass Spectrometry Protocol (LC-MS)

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with a liquid chromatography system.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: A suitable gradient from 5% to 95% B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 1-5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Source: Electrospray Ionization (ESI).

-

Polarity: Negative.

-

Capillary Voltage: 2.5-3.5 kV.

-

Source Temperature: 120-150 °C.

-

Desolvation Temperature: 350-450 °C.

-

Scan Range: m/z 100-1000.

-

Data Acquisition: Full scan mode for accurate mass measurement and tandem MS (MS/MS) for fragmentation analysis to confirm the structure.

-

NMR Spectroscopy Protocol

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment (zg30).

-

Solvent: Methanol-d₄ (or other appropriate deuterated solvent).

-

Number of Scans: 16-64.

-

Spectral Width: -2 to 12 ppm.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024-4096.

-

Spectral Width: 0 to 200 ppm.

-

-

2D NMR Acquisition (COSY, HSQC, HMBC):

-

Utilize standard pulse programs available on the spectrometer software.

-

Optimize spectral widths and number of increments for each experiment to achieve desired resolution.

-

Process data using appropriate window functions and perform phase and baseline corrections.

-

Visualizations

References

- 1. pharmaffiliates.com [pharmaffiliates.com]

- 2. allmpus.com [allmpus.com]

- 3. This compound sodium | 85178-60-5 | IP27256 [biosynth.com]

- 4. A nuclear magnetic resonance study of the solution conformations of the antibiotic pseudomonic acid A - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

Pseudomonic Acid D: A Research Tool for Investigating Bacterial Pathogens

Application Notes and Protocols for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Pseudomonic acid D is a naturally occurring antibiotic produced by the bacterium Pseudomonas fluorescens. It belongs to the family of pseudomonic acids, with Pseudomonic acid A (Mupirocin) being the most clinically significant member. While less potent than Mupirocin, this compound serves as a valuable research tool for studying bacterial physiology, mechanisms of antibiotic resistance, and for exploring structure-activity relationships in the development of novel antimicrobial agents. Its primary mechanism of action involves the specific inhibition of bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme for protein synthesis.[1][2] This targeted action makes it a useful instrument for investigating cellular responses to the disruption of protein production, such as the stringent response.

Mechanism of Action

This compound, like other pseudomonic acids, is a potent and specific inhibitor of bacterial isoleucyl-tRNA synthetase (IleRS).[1] This enzyme is responsible for attaching the amino acid isoleucine to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By binding to IleRS, this compound prevents this charging of tRNA with isoleucine. The accumulation of uncharged tRNA in the bacterial cell triggers a cascade of events known as the stringent response, a global stress response that alters gene expression to conserve resources and promote survival under nutrient-limiting conditions.[2][3]

Applications in Research

-

Investigating the Stringent Response: Due to its specific mode of action, this compound can be used to induce the stringent response in susceptible bacteria, allowing researchers to study this critical survival mechanism.

-

Structure-Activity Relationship (SAR) Studies: As a natural analog of Mupirocin, this compound is a useful compound for SAR studies aimed at developing novel IleRS inhibitors with improved properties.

-

Validation of Novel Drug Targets: It can be used as a reference compound in screens for new inhibitors of protein synthesis.

-

Studies of Antibiotic Resistance Mechanisms: Research on the development of resistance to this compound can provide insights into the mechanisms by which bacteria become resistant to IleRS inhibitors.

Data Presentation: Antimicrobial Activity

This compound is generally two- to fourfold less active than Pseudomonic acid A (Mupirocin).[4] The following table provides estimated Minimum Inhibitory Concentration (MIC) ranges for this compound against various bacterial pathogens, extrapolated from the known MICs of Mupirocin.

| Bacterial Species | Mupirocin (Pseudomonic Acid A) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |

| Staphylococcus aureus (sensitive) | ≤ 0.5[5] | 1.0 - 2.0 |

| Staphylococcus epidermidis | ≤ 0.5[5] | 1.0 - 2.0 |

| Streptococcus pyogenes | 0.06 - 0.25[6] | 0.12 - 1.0 |

| Haemophilus influenzae | 0.06 - 0.5 | 0.12 - 2.0 |

| Neisseria gonorrhoeae | 0.03 - 0.25 | 0.06 - 1.0 |

| Most Gram-negative bacilli | > 1024 | > 2048 |

| Anaerobes | > 1024 | > 2048 |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol outlines the determination of the MIC of this compound using the broth microdilution method, a standard technique for assessing antimicrobial susceptibility.[7][8][9]

Materials:

-

This compound

-

Appropriate solvent for this compound (e.g., DMSO)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Spectrophotometer

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent to a high concentration (e.g., 10 mg/mL).

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in a 96-well plate to achieve the desired concentration range.

-

Inoculum Preparation: Dilute the bacterial culture to a standardized concentration (approximately 5 x 10^5 CFU/mL) in CAMHB.

-

Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (no antibiotic) and a negative control (no bacteria).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Protocol 2: Isoleucyl-tRNA Synthetase (IleRS) Inhibition Assay

This biochemical assay can be used to confirm the inhibitory activity of this compound on its target enzyme.

Materials:

-

Purified bacterial IleRS

-

This compound

-

³H-labeled isoleucine

-

ATP

-

tRNA specific for isoleucine

-

Reaction buffer (e.g., Tris-HCl with MgCl₂)

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, ATP, ³H-isoleucine, and varying concentrations of this compound.

-

Enzyme Addition: Initiate the reaction by adding purified IleRS.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15 minutes).

-

tRNA Addition: Add the isoleucine-specific tRNA to the reaction mixture and incubate for a further period to allow for aminoacylation.

-

Precipitation: Stop the reaction by adding cold TCA to precipitate the charged tRNA.

-

Filtration: Filter the reaction mixture through glass fiber filters to capture the precipitated, radiolabeled tRNA.

-

Washing: Wash the filters with cold TCA to remove unincorporated ³H-isoleucine.

-

Quantification: Measure the radioactivity on the filters using a scintillation counter. The amount of radioactivity is proportional to the activity of IleRS.

-

Data Analysis: Plot the IleRS activity against the concentration of this compound to determine the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%).

Visualizations

References

- 1. Structural Basis for the Antibiotic Resistance of Eukaryotic Isoleucyl-tRNA Synthetase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Stringent response - Wikipedia [en.wikipedia.org]

- 4. journals.asm.org [journals.asm.org]

- 5. Antibacterial activity of mupirocin (pseudomonic acid), a new antibiotic for topical use - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pseudomonic acid--a new antibiotic for skin infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. When and How to Use MIC in Clinical Practice? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 9. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Testing the Antimicrobial Activity of Pseudomonic Acid D

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for evaluating the antimicrobial properties of Pseudomonic acid D, a minor metabolite of the pseudomonic acid complex produced by Pseudomonas fluorescens. While less potent than its well-known counterpart, Pseudomonic acid A (Mupirocin), understanding the antimicrobial profile of this compound is crucial for comprehensive drug development and resistance studies.

Introduction

This compound belongs to the mupirocin family of antibiotics and exerts its antimicrobial effect by inhibiting bacterial isoleucyl-tRNA synthetase, an essential enzyme for protein synthesis.[1][2] This unique mechanism of action results in the cessation of protein and RNA synthesis in susceptible bacteria.[1] This document outlines standardized in vitro methods to determine the antimicrobial spectrum and potency of this compound, including Minimum Inhibitory Concentration (MIC) determination, disk diffusion assays, and time-kill kinetic studies.

Data Presentation

The antimicrobial activity of this compound is generally reported to be two- to four-fold lower than that of Pseudomonic acid A (Mupirocin).[3] The following table provides representative Minimum Inhibitory Concentration (MIC) values for this compound against a panel of clinically relevant bacteria, derived from comparative data with Mupirocin.

Table 1: Representative Minimum Inhibitory Concentration (MIC) Values for this compound

| Bacterial Species | Strain Example | Pseudomonic Acid A (Mupirocin) MIC (µg/mL) | Estimated this compound MIC (µg/mL) |

| Staphylococcus aureus | ATCC 25923 | 0.25 | 0.5 - 1.0 |

| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.5 | 1.0 - 2.0 |

| Staphylococcus epidermidis | Clinical Isolate | 0.25 | 0.5 - 1.0 |

| Streptococcus pyogenes | Clinical Isolate | 0.5 | 1.0 - 2.0 |

| Haemophilus influenzae | Clinical Isolate | 1.0 | 2.0 - 4.0 |

| Neisseria gonorrhoeae | Clinical Isolate | 0.5 | 1.0 - 2.0 |

| Escherichia coli | ATCC 25922 | >128 | >256 |

| Pseudomonas aeruginosa | ATCC 27853 | >128 | >256 |

Note: These values are estimations based on the reported relative potency and should be confirmed experimentally.

Experimental Protocols

Detailed methodologies for key experiments are provided below. It is recommended to adhere to established guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) for standardized results.[4]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[5][6]

This method involves challenging a standardized bacterial inoculum with serial dilutions of this compound in a liquid growth medium.[7][8]

Materials:

-

This compound

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures (e.g., Staphylococcus aureus ATCC 29213 as a quality control strain)

-

0.5 McFarland turbidity standard

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it further in CAMHB to the highest concentration to be tested.

-

Preparation of Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the this compound solution with CAMHB to achieve the desired concentration range.

-

Inoculum Preparation: From a fresh 18-24 hour agar plate, select several colonies of the test organism and suspend them in sterile saline. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

-

Inoculation: Dilute the adjusted bacterial suspension in CAMHB so that each well of the microtiter plate receives a final inoculum of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (bacteria in broth without the antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

This method involves incorporating this compound into an agar medium upon which a standardized bacterial inoculum is spotted.

Materials:

-

This compound

-

Mueller-Hinton Agar (MHA)

-

Petri dishes

-

Bacterial cultures

-

0.5 McFarland turbidity standard

-

Sterile saline or PBS

-

Incubator (35°C ± 2°C)

Procedure:

-

Preparation of Agar Plates: Prepare MHA plates containing serial two-fold dilutions of this compound.

-

Inoculum Preparation: Prepare the bacterial inoculum as described for the broth microdilution method.

-

Inoculation: Spot a standardized volume (e.g., 1-10 µL) of the adjusted bacterial suspension onto the surface of each agar plate, including a control plate with no antibiotic.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.

-

Reading Results: The MIC is the lowest concentration of this compound that prevents the growth of more than one colony or a faint haze.

Disk Diffusion Assay (Kirby-Bauer Method)

This qualitative method determines the susceptibility of a bacterium to an antimicrobial agent by measuring the zone of growth inhibition around a disk impregnated with the agent.[4][9][10]

Materials:

-

Filter paper disks (6 mm)

-

This compound solution of a known concentration

-

Mueller-Hinton Agar (MHA) plates

-

Bacterial cultures (e.g., Staphylococcus aureus ATCC 25923 as a quality control strain)

-

0.5 McFarland turbidity standard

-

Sterile swabs

-

Incubator (35°C ± 2°C)

-

Calipers or ruler

Procedure:

-

Preparation of Antibiotic Disks: Impregnate sterile filter paper disks with a defined amount of this compound.

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Using a sterile swab, evenly inoculate the entire surface of an MHA plate with the bacterial suspension to create a confluent lawn of growth.

-

Disk Application: Aseptically apply the this compound-impregnated disks to the surface of the inoculated agar plate.

-

Incubation: Incubate the plates at 35°C ± 2°C for 16-18 hours (up to 24 hours for staphylococci).[11][12]

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The interpretation of susceptible, intermediate, or resistant is based on established zone diameter breakpoints.

Time-Kill Kinetic Assay

This assay determines the rate at which an antimicrobial agent kills a bacterial population over time.[13][14]

Materials:

-

This compound

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial cultures

-

Spectrophotometer

-

Incubator with shaking capabilities (37°C)

-

Sterile saline or PBS for serial dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Grow the test organism in CAMHB to the logarithmic phase of growth. Dilute the culture to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Exposure to Antibiotic: Add this compound to the bacterial culture at various concentrations (e.g., 1x, 2x, and 4x the MIC). Include a growth control with no antibiotic.

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each culture.

-

Viable Cell Count: Perform serial dilutions of the collected aliquots in sterile saline and plate them onto agar plates.

-

Incubation and Counting: Incubate the plates at 37°C for 24 hours and then count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each concentration of this compound and the control. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.

Mandatory Visualizations

Caption: Workflow for antimicrobial susceptibility testing of this compound.

Caption: Mechanism of action of this compound via inhibition of Isoleucyl-tRNA Synthetase.

References

- 1. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Echerichia coli by pseudomonic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of isoleucyl-transfer ribonucleic acid synthetase in Escherichia coli by pseudomonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.asm.org [journals.asm.org]

- 4. nicd.ac.za [nicd.ac.za]

- 5. researchgate.net [researchgate.net]

- 6. Detection of Methicillin Resistant Staphylococcus aureus and Determination of Minimum Inhibitory Concentration of Vancomycin for Staphylococcus aureus Isolated from Pus/Wound Swab Samples of the Patients Attending a Tertiary Care Hospital in Kathmandu, Nepal - PMC [pmc.ncbi.nlm.nih.gov]

- 7. goldbio.com [goldbio.com]

- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 9. Kirby-Bauer Disk Diffusion Susceptibility Test [asm.org]

- 10. asm.org [asm.org]

- 11. keyscientific.com [keyscientific.com]

- 12. hardydiagnostics.com [hardydiagnostics.com]

- 13. Time-Kill Assay [bio-protocol.org]

- 14. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Pseudomonic Acid D as a Topical Antibiotic Agent for Skin Infections

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonic acid D is a member of the pseudomonic acid family of antibiotics, which are naturally produced by the bacterium Pseudomonas fluorescens. The most well-known member of this family is Pseudomonic acid A, also known as mupirocin, a widely used topical antibiotic for the treatment of skin infections.[1] this compound is a minor metabolite and its antibacterial activity is reported to be generally two- to fourfold less active than mupirocin.[2] This document provides detailed application notes and experimental protocols for the investigation of this compound as a potential topical antibiotic agent for skin infections.

Mechanism of Action

The primary mechanism of action of pseudomonic acids is the inhibition of bacterial protein synthesis. Specifically, they target and reversibly inhibit bacterial isoleucyl-tRNA synthetase (IleRS), an essential enzyme responsible for charging isoleucine to its corresponding tRNA molecule.[3] This inhibition is competitive with isoleucine and leads to the depletion of charged isoleucyl-tRNA, ultimately halting protein synthesis and arresting bacterial growth. Due to this unique mechanism, there is generally no cross-resistance with other classes of antibiotics.[4]

Caption: Mechanism of action of this compound.

Data Presentation

Table 1: Antibacterial Activity of Pseudomonic Acids

| Compound | Target Organism | MIC Range (µg/mL) | Reference |

| Pseudomonic Acid A (Mupirocin) | Staphylococcus aureus | 0.015 - 0.5 | [5][6] |

| Methicillin-Resistant S. aureus (MRSA) | 1 - 4 | [5] | |

| Streptococcus pyogenes | ≤ 0.5 | [6] | |

| This compound (Estimated) | Staphylococcus aureus | 0.03 - 2.0 | [2] |

| Methicillin-Resistant S. aureus (MRSA) | 2 - 16 | [2] | |

| Streptococcus pyogenes | ≤ 2.0 | [2] | |

| Note: MIC values for this compound are estimated based on the finding that it is two- to fourfold less active than Pseudomonic Acid A (Mupirocin).[2] |

Table 2: Cytotoxicity Profile (Estimated)

| Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |

| This compound (Estimated) | Human Keratinocytes (HaCaT) | MTT Assay | >100 (Low Cytotoxicity Expected) | Inferred from Mupirocin's safety profile |

| Human Dermal Fibroblasts (HDF) | MTT Assay | >100 (Low Cytotoxicity Expected) | Inferred from Mupirocin's safety profile | |

| Note: Specific cytotoxicity data for this compound is not readily available. The estimated low cytotoxicity is based on the established safety profile of Mupirocin for topical use. |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against common skin pathogens.

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Streptococcus pyogenes ATCC 19615)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer

-

Incubator (37°C)

Procedure:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL). Further dilute in CAMHB to a working stock concentration.

-

Bacterial Inoculum Preparation: Culture bacteria overnight in CAMHB at 37°C. Dilute the overnight culture in fresh CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute the suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

-

Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the this compound working stock solution in CAMHB to obtain a range of concentrations.

-

Inoculation: Add the prepared bacterial inoculum to each well containing the serially diluted compound. Include a positive control (inoculum without antibiotic) and a negative control (broth without inoculum).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

Caption: MIC Assay Workflow.

Protocol 2: In Vitro Cytotoxicity Assay

This protocol uses the MTT assay to assess the cytotoxicity of this compound on human keratinocytes (HaCaT) and dermal fibroblasts.

Materials:

-

This compound

-

Human keratinocyte cell line (HaCaT)

-

Human dermal fibroblasts (HDF)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Sterile 96-well cell culture plates

-

CO₂ incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight in a CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a positive control for cytotoxicity (e.g., Triton X-100).

-

Incubation: Incubate the plate for 24 or 48 hours in the CO₂ incubator.

-

MTT Assay: a. Remove the treatment medium and add fresh medium containing MTT solution (0.5 mg/mL) to each well. b. Incubate for 3-4 hours to allow for the formation of formazan crystals. c. Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.

-

Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the vehicle control and determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

Caption: Cytotoxicity Assay Workflow.

Protocol 3: In Vivo Murine Model of Skin Infection

This protocol describes a tape-stripping model to evaluate the topical efficacy of this compound in a mouse skin infection model.

Materials:

-

This compound formulated in a suitable topical vehicle (e.g., 2% in a cream or ointment base).

-

6-8 week old female BALB/c mice.

-

Staphylococcus aureus (e.g., MRSA strain USA300).

-

Anesthetic (e.g., isoflurane).

-

Electric shaver.

-

Adhesive tape.

-

Sterile swabs.

-

Phosphate-buffered saline (PBS).

-

Tryptic Soy Agar (TSA) plates.

Procedure:

-

Acclimatization and Hair Removal: Acclimatize mice for at least 7 days. Anesthetize the mice and shave a small area on their dorsum.

-

Skin Abrasion: Gently apply and remove adhesive tape to the shaved area for 10-15 cycles to disrupt the stratum corneum.

-

Infection: Apply a suspension of S. aureus (e.g., 10⁷ CFU in 10 µL PBS) to the abraded skin area.

-

Topical Treatment: After a set period (e.g., 2-4 hours post-infection), apply a standardized amount of the this compound formulation or a placebo control to the infected area. Repeat the treatment as required (e.g., once or twice daily) for a specified duration (e.g., 3-5 days).

-